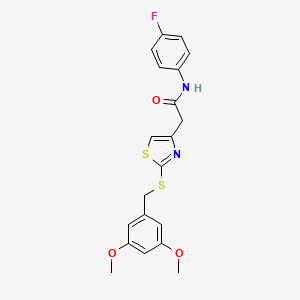

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide

Beschreibung

This compound features a thiazole core substituted at the 2-position with a (3,5-dimethoxybenzyl)thio group and at the 4-position with an acetamide moiety bearing a 4-fluorophenyl substituent. Its synthesis involves sequential nucleophilic substitutions and cyclization reactions, as outlined in analogous protocols for thiazole derivatives . Key spectral data include:

- IR: Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, with νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹ .

- NMR: The ¹H-NMR spectrum would show resonances for the dimethoxybenzyl protons (δ 6.5–7.0 ppm, aromatic), fluorophenyl protons (δ 7.2–7.6 ppm), and thiazole protons (δ 8.0–8.5 ppm). ¹³C-NMR would confirm carbonyl (C=O, ~170 ppm) and thiazole carbons .

Eigenschaften

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-25-17-7-13(8-18(10-17)26-2)11-27-20-23-16(12-28-20)9-19(24)22-15-5-3-14(21)4-6-15/h3-8,10,12H,9,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZVVORDSABKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with the thiazole derivative.

Introduction of the 4-Fluorophenylacetamide Group: This can be achieved through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Core Structure Influence: The thiazole core in the target compound offers a planar, electron-deficient heterocycle, enhancing π-π stacking interactions in biological targets. In contrast, quinazolinone (e.g., Compound 14) and pyrimidinone (e.g., Compound 19) cores provide additional hydrogen-bonding sites due to their carbonyl groups . 1,2,4-Triazole derivatives (e.g., Compounds 7–9) exhibit tautomerism, which affects their electronic properties and binding modes .

The 4-fluorophenyl substituent introduces electron-withdrawing effects, stabilizing the acetamide moiety and modulating target affinity. This differs from the trifluoromethylbenzothiazole group in Compound 19, which adds steric bulk and strong electron-withdrawing character .

Synthetic Routes: The target compound’s synthesis likely parallels methods for triazole derivatives (e.g., reflux with α-halogenated ketones in basic media), but diverges in the use of thiazole-forming intermediates . Quinazolinone derivatives (e.g., Compound 14) require multi-step cyclization and sulfonylation, emphasizing the role of sulfamoyl groups in stabilizing crystalline products .

Table 2: Spectral Data Comparison

| Compound Type | νC=S (cm⁻¹) | νC=O (cm⁻¹) | NH Stretches (cm⁻¹) | Diagnostic NMR Signals |

|---|---|---|---|---|

| Target Compound | 1247–1255 | ~1700 | 3278–3414 | Thiazole C-H (δ 8.0–8.5 ppm) |

| Triazole Derivatives [7–9] | 1243–1258 | Absent | 3150–3319 | Triazole C-H (δ 7.8–8.2 ppm) |

| Compound 14 (Quinazolinone) | N/A | 1660–1680 | 3200–3400 | Quinazolinone C=O (δ 165–170 ppm) |

Biologische Aktivität

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule characterized by its thiazole ring and various functional groups. Its structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Structural Overview

The compound contains several key components:

- Thiazole Ring : Known for its diverse biological activities.

- Methoxybenzyl Group : Enhances solubility and bioactivity.

- Fluorophenyl Acetamide : Imparts additional pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit antimicrobial activity. This specific compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that the presence of the thiazole moiety is crucial for its antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing similar thiazole structures have shown promising results in inhibiting tumor cell proliferation. In vitro assays revealed that derivatives could effectively reduce cell viability in various cancer cell lines, indicating their potential as anticancer agents .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HCC827 | 6.26 | High |

| NCI-H358 | 6.48 | High |

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been another focal point of research. The thiazole ring and accompanying functional groups facilitate interactions with active sites of enzymes, potentially modulating their activity. For instance, related compounds have been shown to inhibit α-l-fucosidases with high potency, suggesting a similar mechanism may be applicable to this compound .

The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The interactions may include hydrogen bonding and π-π stacking due to the aromatic nature of the methoxy and fluorophenyl groups.

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Antimicrobial Activity : A study reported that thiazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.

- Anticancer Studies : In a comparative study of various thiazole-based compounds, it was found that those with methoxy substitutions displayed enhanced cytotoxicity against lung cancer cell lines compared to their unsubstituted counterparts.

- Enzyme Inhibition : A recent investigation into enzyme inhibitors noted that compounds similar in structure to our target exhibited IC50 values in the low micromolar range against specific glycosidases, underscoring their potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.